2-({2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}methyl)-5-methyl-1H-benzimidazole
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Overview
Description
2-({2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}METHYL)-5-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines a benzodiazole ring with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}METHYL)-5-METHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The methoxyphenyl group is then introduced via a nucleophilic substitution reaction, where the phenol derivative reacts with a suitable electrophile, such as a halomethyl compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-({2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}METHYL)-5-METHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-1-enyl group can be reduced to form a saturated alkyl chain.
Substitution: The benzodiazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-({2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}METHYL)-5-METHYL-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-({2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}METHYL)-5-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-({2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}METHYL)OXIRANE: Shares a similar methoxyphenyl group but differs in the presence of an oxirane ring.
(E)-2-(2-METHOXY-4-(PROP-1-ENYL)PHENOXY)ACETIC ACID: Contains a similar methoxyphenyl group but has an acetic acid moiety instead of a benzodiazole ring.
Uniqueness
2-({2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}METHYL)-5-METHYL-1H-1,3-BENZODIAZOLE is unique due to its combination of a benzodiazole ring with a methoxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H20N2O2 |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]methyl]-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C19H20N2O2/c1-4-5-14-7-9-17(18(11-14)22-3)23-12-19-20-15-8-6-13(2)10-16(15)21-19/h4-11H,12H2,1-3H3,(H,20,21)/b5-4+ |
InChI Key |
PUNLQIVFCJIYGT-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)C)OC |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)C)OC |
Origin of Product |
United States |
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